molecular formula C14H11Cl3FNO2 B606897 2-Chloro-3-(2-(2,4-dichlorophenoxy)ethoxy)-6-(fluoromethyl)pyridine CAS No. 1355026-60-6

2-Chloro-3-(2-(2,4-dichlorophenoxy)ethoxy)-6-(fluoromethyl)pyridine

Cat. No. B606897
CAS RN: 1355026-60-6
M. Wt: 350.5954
InChI Key: FHPOTBQOUBMMCI-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-(2,4-dichlorophenoxy)ethoxy)-6-(fluoromethyl)pyridine (2C3E6FMP) is a synthetic chemical compound with a wide range of applications in scientific research. It is a pyridine-based compound with a complex structure and a hydrophobic nature. 2C3E6FMP has been used in a range of laboratory experiments, including in vivo and in vitro studies, to investigate its potential for therapeutic and other applications.

Scientific Research Applications

Pharmacology

S1P4 Agonist: CYM 50260 is a potent sphingosine-1-phosphate receptor 4 (S1P4) agonist . The EC50 (the concentration of the drug that gives half-maximal response) is 45 nM . This means it has a high affinity for the S1P4 receptor, which could make it useful in research involving this receptor.

Selectivity: Interestingly, CYM 50260 displays no activity at other S1P receptor subtypes (S1P1-3 and S1P5) at concentrations up to 25 μM . This selectivity is important in pharmacological research as it allows for the study of the S1P4 receptor without interference from other subtypes.

Chemical Properties: The chemical formula of CYM 50260 is C14H11Cl3FNO2 and it has a molecular weight of 350.6 . It is soluble to 100 mM in DMSO , which is a common solvent used in biological research.

Mechanism of Action

Target of Action

CYM 50260, also known as CYM-50260, SK574R8X7V, CYM50260, or 2-Chloro-3-(2-(2,4-dichlorophenoxy)ethoxy)-6-(fluoromethyl)pyridine, is a potent and exquisitely selective agonist of the sphingosine-1-phosphate 4 receptor (S1P4-R) . The S1P4-R is part of the sphingosine-1-phosphate receptor family, which plays a crucial role in regulating cellular responses to stress and changes in the environment .

Mode of Action

CYM 50260 interacts with its target, the S1P4-R, by binding to it and acting as an agonist . This means that it mimics the action of the natural ligand of the receptor, sphingosine-1-phosphate, leading to the activation of the receptor . It has an EC50 value of 45 nM, indicating its high potency .

Biochemical Pathways

Upon activation of the S1P4-R by CYM 50260, several biochemical pathways are affected. For instance, it has been found to suppress collagen-stimulated platelet aggregation, PDGF-AB secretion, and sCD40L release . Additionally, it reduces the release of phosphorylated-HSP27 by collagen as well as the phosphorylation of HSP27 .

Pharmacokinetics

It is soluble in dmso, which suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of CYM 50260’s action are primarily related to its suppression of certain cellular responses. Specifically, it suppresses collagen-stimulated platelet aggregation, PDGF-AB secretion, and sCD40L release . It also reduces the release and phosphorylation of HSP27, a heat shock protein that plays a role in stress responses .

properties

IUPAC Name

2-chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-(fluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3FNO2/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-18)19-14(13)17/h1-4,7H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPOTBQOUBMMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-(2,4-dichlorophenoxy)ethoxy)-6-(fluoromethyl)pyridine

CAS RN

1355026-60-6
Record name CYM-50260
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355026606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYM-50260
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK574R8X7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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